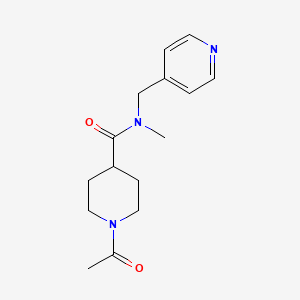
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone is not fully understood, but it is believed to work by inhibiting the growth and replication of microorganisms. It has also been found to have a significant impact on the immune system, modulating the activity of various immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone has significant biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. It has also been found to have a significant impact on the cardiovascular system, regulating blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone in laboratory experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, its potential toxicity and limited solubility in water can be a limitation for its use in certain experiments.
Future Directions
There are several potential future directions for the research on 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone, including the development of new antimicrobial agents, the study of its impact on the immune system, and its potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and potential benefits.
Synthesis Methods
The synthesis of 2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone involves several steps, including the reaction between 1-methyl-1H-benzimidazole-5-carboxylic acid and 4-methylpiperidine, followed by the addition of acetic anhydride and acetic acid to form the final product.
Scientific Research Applications
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-19(8-6-12)16(20)10-13-3-4-15-14(9-13)17-11-18(15)2/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDTIUWGWKQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-5-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)



![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)


![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)